molecular formula C16H14N2O2S B2478979 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 393125-15-0

2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2478979
CAS No.: 393125-15-0
M. Wt: 298.36
InChI Key: OJOWYWOQKFAKPU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide comprises a benzamide moiety linked to a 4-methylbenzothiazole ring via an amide bond. X-ray crystallographic studies of analogous compounds, such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, reveal a triclinic crystal system with space group P1̄, featuring intermolecular hydrogen bonds between the amide N–H and carbonyl oxygen atoms that stabilize the lattice. Key bond lengths include:

  • C=O bond: 1.225 Å (amide carbonyl)
  • C–N bond: 1.347 Å (benzothiazole ring)
  • C–S bond: 1.754 Å (thiazole sulfur).

The dihedral angle between the benzamide phenyl ring and the benzothiazole system is approximately 35.2°, indicating moderate π-conjugation disruption due to steric effects from the 4-methyl substituent. Comparative analysis with N-(6-methyl-1,3-benzothiazol-2-yl)benzamide shows that the methoxy group at the ortho position introduces additional torsional strain, reducing planarity by 12–15% relative to non-methoxy analogues.

Table 1: Selected crystallographic parameters for benzothiazole-benzamide derivatives

Parameter 2-Methoxy Derivative Non-Methoxy Analogue
C=O bond length (Å) 1.225 1.231
Dihedral angle (°) 35.2 28.7
Unit cell volume (ų) 987.4 1021.8

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.02 (s, 1H, benzothiazole H-7)
    • δ 7.87–7.45 (m, 4H, aromatic H)
    • δ 3.87 (s, 3H, OCH₃)
    • δ 2.36 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 166.1 (C=O)
    • δ 152.6 (benzothiazole C-2)
    • δ 56.3 (OCH₃).

Infrared Spectroscopy (IR):

  • Strong absorption at 1675 cm⁻¹ (C=O stretch)
  • Peaks at 1546 cm⁻¹ (C=N, benzothiazole) and 1451 cm⁻¹ (C=C aromatic).

UV-Vis Spectroscopy:

  • λmax at 264 nm (π→π* transition, conjugated aryl system)
  • Weak band at 310 nm (n→π* transition, amide group).

Table 2: Key spectroscopic assignments

Technique Signal (δ/λ/cm⁻¹) Assignment
¹H NMR 3.87 ppm Methoxy protons
¹³C NMR 166.1 ppm Amide carbonyl
IR 1675 cm⁻¹ C=O stretch
UV-Vis 264 nm Aromatic π-conjugation

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of 4.12 eV, indicating moderate electronic stability. The HOMO is localized on the benzothiazole ring and methoxy group, while the LUMO resides on the benzamide moiety. Natural Bond Orbital (NBO) analysis identifies strong hyperconjugative interactions between the lone pair of the methoxy oxygen and the σ* orbital of the adjacent C–O bond (stabilization energy: 24.5 kcal/mol).

Figure 1: Frontier molecular orbitals (FMOs) of this compound, computed at the B3LYP/6-31G(d,p) level.

Electrostatic potential maps show negative charge accumulation (–0.32 e) at the methoxy oxygen, making it a potential site for electrophilic attack. Comparative DFT studies with 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide demonstrate that additional methoxy substituents reduce the HOMO-LUMO gap by 0.35 eV due to enhanced electron donation.

Comparative Analysis with Benzothiazole-Benzamide Analogues

Substituent effects on physicochemical properties were evaluated across three analogues:

  • This compound
  • N-(1,3-Benzothiazol-2-yl)-4-methoxybenzamide
  • 2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Key findings:

  • Thermal stability: The 4-methyl derivative exhibits superior thermal stability (Tdec = 298°C) compared to chloro (Tdec = 275°C) and methoxy (Tdec = 285°C) analogues.
  • Electronic effects: Methoxy groups lower the LUMO energy by 0.42 eV relative to chloro substituents, enhancing charge-transfer interactions.
  • Crystallinity: Methyl substituents improve crystallinity (89% ordered packing) versus 72% for methoxy derivatives, as quantified by X-ray diffraction.

Table 3: Comparative properties of benzothiazole-benzamide derivatives

Property 4-Methyl Derivative 4-Methoxy Derivative 2-Chloro Derivative
HOMO-LUMO gap (eV) 4.12 3.98 4.27
Thermal decomposition (°C) 298 285 275
Crystallinity (%) 89 72 68

Properties

IUPAC Name

2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-6-5-9-13-14(10)17-16(21-13)18-15(19)11-7-3-4-8-12(11)20-2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOWYWOQKFAKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide moiety undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Reaction with concentrated HCl at reflux yields 2-methoxybenzoic acid and 2-amino-4-methylbenzothiazole.

  • Basic Hydrolysis : Treatment with NaOH produces sodium 2-methoxybenzoate and 4-methyl-1,3-benzothiazol-2-amine.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProductsYield (%)Reference
HCl (6M), reflux, 6hHCl2-Methoxybenzoic acid78
NaOH (2M), 80°C, 4hNaOHSodium 2-methoxybenzoate82

Electrophilic Substitution on the Benzothiazole Ring

The benzothiazole ring participates in electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the sulfur atom. Key reactions include:

  • Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at position 5 .

  • Halogenation : Bromination with Br₂/FeBr₃ yields 5-bromo derivatives.

Table 2: Electrophilic Substitution Reactions

ReactionReagentsPositionProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C55-Nitrobenzothiazole derivative65
BrominationBr₂/FeBr₃, 25°C55-Bromo-4-methylbenzothiazole72

Functionalization of the Methoxy Group

The methoxy group undergoes demethylation and nucleophilic displacement:

  • Demethylation : BBr₃ in CH₂Cl₂ converts the methoxy group to a hydroxyl group .

  • Nucleophilic Substitution : Reaction with NH₂NH₂ in ethanol replaces methoxy with hydrazine .

Table 3: Methoxy Group Transformations

ReactionReagentsProductYield (%)Reference
DemethylationBBr₃, CH₂Cl₂, -20°C2-Hydroxybenzamide derivative88
Hydrazine SubstitutionNH₂NH₂, EtOH2-Hydrazinylbenzamide75

Oxidation and Reduction Reactions

  • Oxidation : MnO₂ oxidizes the benzothiazole’s methyl group to a carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydrobenzothiazole.

Table 4: Redox Reactions

ReactionConditionsProductYield (%)Reference
OxidationMnO₂, CH₃CN, 60°C4-Carboxybenzothiazole derivative68
ReductionH₂ (1 atm), Pd-C, EtOHDihydrobenzothiazole derivative85

Cross-Coupling Reactions

The benzothiazole ring participates in Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst . For example:

  • Coupling with phenylboronic acid introduces a phenyl group at position 5.

Mechanism : Oxidative addition of Pd to the C–Br bond, transmetallation with boronic acid, and reductive elimination yield biaryl products .

Thermal and Photochemical Reactions

  • Thermal Rearrangement : Heating above 200°C induces cyclization to form quinazoline derivatives .

  • Photochemical Oxidation : UV irradiation in the presence of O₂ generates sulfoxide derivatives .

Biological Activity Correlation

Modifications to the methoxy or benzothiazole groups significantly alter bioactivity:

  • Demethylation enhances cytotoxicity against HT29 cancer cells (IC₅₀ from 12 μM to 6 μM).

  • Bromination improves anticonvulsant efficacy in PTZ-induced seizure models .

Scientific Research Applications

Research indicates that compounds containing benzothiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of benzothiazole can possess moderate to strong antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group may enhance these effects compared to unsubstituted benzothiazoles .
  • Anticancer Potential: The unique structure of 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide suggests potential anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, with some derivatives showing potent activity against human colorectal carcinoma cell lines .

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of various benzothiazole derivatives highlighted the effectiveness of compounds similar to this compound. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against pathogens:

CompoundMIC (µM)Target Organisms
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal strains

These findings suggest that modifications in the structure can lead to enhanced antimicrobial properties .

Anticancer Evaluation

The anticancer activity of related compounds was assessed using the Sulforhodamine B (SRB) assay against human colorectal carcinoma cell line (HCT116). Notably, compounds derived from similar structures demonstrated IC50_{50} values significantly lower than standard treatments:

CompoundIC50_{50} (µM)Comparison
N95.85Higher potency than 5-FU (IC50_{50}=9.99 µM)
N184.53More selective towards cancer cells

This suggests that the structural features of this compound could contribute to its anticancer efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Ring

Halogen-Substituted Analogs
  • 2,6-Difluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide Molecular Formula: C₁₅H₁₀F₂N₂OS Key Differences: Replacement of the methoxy group with fluorine atoms at positions 2 and 4. The compound’s molecular weight (304.31 g/mol) and logP (estimated ~3.8) are slightly lower than the target compound due to reduced steric bulk .
  • 4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
    • Molecular Formula : C₁₅H₁₁BrN₂OS
    • Key Differences : A bromine atom at the para position of the benzamide increases molecular weight (347.23 g/mol) and polarizability, which may influence π-π stacking interactions in biological systems. Bromine’s larger atomic radius could sterically hinder target binding compared to methoxy .
Methoxy-Substituted Analogs
  • The additional methoxy at the benzothiazole’s 6-position may alter steric interactions compared to the 4-methyl substitution in the target compound .

Substituent Variations on the Benzothiazole Ring

Halogenated Benzothiazole Derivatives
  • This substitution may enhance metabolic stability but reduce solubility compared to the non-halogenated target compound .
Methyl-Substituted Derivatives
  • The logP (4.10) and molecular weight (298.36 g/mol) remain identical to the target compound, highlighting the critical role of substituent position .

Functional Group Additions

  • 4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide Molecular Formula: C₁₅H₇Cl₂N₃OS Key Differences: A cyano group on the benzamide increases electron-withdrawing effects and hydrogen-bond acceptor count (HBA: 5 vs. 4 in the target compound), which could enhance binding to polar active sites. However, dichloro substitution on the benzothiazole may introduce steric and electronic challenges .

Physicochemical and Structural Comparisons

Table 1: Key Properties of 2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP HBA HBD Key Substituents
Target Compound C₁₆H₁₄N₂O₂S 298.36 4.10 4 1 4-methyl (BzT), 2-methoxy (BzA)
2,6-Difluoro-N-(4-methyl-BzT-2-yl)benzamide C₁₅H₁₀F₂N₂OS 304.31 ~3.8 4 1 2,6-difluoro (BzA)
4-Bromo-N-(4-methyl-BzT-2-yl)benzamide C₁₅H₁₁BrN₂OS 347.23 ~4.2 3 1 4-bromo (BzA)
N-(5-Chloro-4-methyl-BzT-2-yl)-2-methoxy-BzA C₁₆H₁₂ClN₂O₂S 322.80 ~4.0 4 1 5-chloro (BzT)
4-Cyano-N-(4,5-dichloro-BzT-2-yl)benzamide C₁₅H₇Cl₂N₃OS 336.21 ~3.5 5 1 4-cyano (BzA), 4,5-dichloro (BzT)

Abbreviations: BzT = benzothiazole; BzA = benzamide; HBA = hydrogen bond acceptors; HBD = hydrogen bond donors.

Impact of Substituents on Bioactivity

  • However, excessive bulk (e.g., bromine) may reduce membrane permeability .
  • Halogen Substituents : Fluorine and chlorine improve metabolic stability and facilitate halogen bonding, critical for target affinity. Dichloro derivatives (e.g., 4,5-dichloro-BzT) may exhibit enhanced antibacterial activity due to increased electrophilicity .
  • Positional Isomerism : Methyl groups at position 4 vs. 6 on the benzothiazole significantly alter molecular shape, affecting binding to enzymes like cyclooxygenase or kinases .

Biological Activity

2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound notable for its unique structural characteristics, which include a methoxy group and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The compound consists of a benzamide backbone with a methoxy group at the ortho position and a 4-methyl-1,3-benzothiazole substituent. The synthesis typically involves the reaction of 2-methoxybenzoic acid with 4-methyl-1,3-benzothiazol-2-amine, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial activity. The presence of the methoxy group enhances these properties. In comparative studies, various related compounds were evaluated for their biological activities:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBasic structure without substituentsModerate antimicrobial activity
4-MethylbenzothiazoleMethyl substitution on benzothiazoleEnhanced cytotoxicity
2-MethoxybenzamideMethoxy substitution on benzamideAntimicrobial properties
2-AminobenzothiazoleAmino group instead of methoxyStronger antitumor activity

The unique combination of functionalities in this compound may contribute to its distinctive biological profile compared to these similar compounds.

Anticancer Activity

The compound is under investigation for its anticancer properties. It has been shown to inhibit cell growth in various cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) and melanoma cells (MEL-8) in a dose-dependent manner .

In vitro assays have reported IC50 values indicating the effectiveness of related compounds against cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound AMCF-70.65
Compound BMDA-MB-2312.41
This compoundVariousTBD

The mechanism of action appears to involve enzyme inhibition, specifically targeting dihydroorotase and DNA gyrase, which are crucial for bacterial survival and cancer cell proliferation .

Case Studies

Recent studies have focused on the anticancer potential of benzothiazole derivatives, including this compound. For instance, one study evaluated the compound's effects on human leukemia cell lines and found promising results with significant cytotoxic activity compared to standard treatments like doxorubicin .

Another investigation explored the compound's role in inhibiting key signaling pathways involved in tumor growth. The findings suggested that the compound could disrupt these pathways effectively, leading to reduced tumor viability.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the condensation of 2-amino-4-methylbenzothiazole with 2-methoxybenzoyl chloride. Key steps include:

  • Amide bond formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while reflux in ethanol improves yield for cyclization steps .
  • Purity control : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Recrystallization from methanol/water mixtures (70:30 v/v) achieves >95% purity .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (expected [M+H]⁺: 313.0842) to rule out byproducts .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or thermal displacement factors may arise due to:

  • Twinned crystals : Use SHELXD for initial structure solution and refine with SHELXL, applying TWIN commands to model overlapping lattices .
  • Disordered moieties : Apply restraints to methoxy or methyl groups during refinement. Comparative analysis with related benzothiazoles (e.g., bond length deviations <0.02 Å) validates structural accuracy .
  • Data resolution : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to reduce thermal motion artifacts .

Advanced: What strategies elucidate structure-activity relationships (SAR) for anticancer activity?

  • In vitro assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values correlate with electron-withdrawing substituents (e.g., methoxy enhances activity by 30% vs. unsubstituted analogs) .
  • Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). The benzothiazole ring shows π-π stacking with Phe272, while the methoxy group forms hydrogen bonds with Thr179 .
  • Comparative SAR tables :
DerivativeSubstituent PositionIC₅₀ (μM)Target Protein
Parent compound2-methoxy12.3Tubulin
4-Fluoro analog4-fluoro8.7Topoisomerase II
3-Nitro analog3-nitro25.1HDAC

Basic: What are the dominant degradation pathways under hydrolytic conditions?

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 2-methoxybenzoic acid (m.p. 98–100°C) and 4-methyl-1,3-benzothiazol-2-amine (confirmed via LC-MS) .
  • Basic hydrolysis (1M NaOH, 60°C): Forms carboxylate salts, detectable via FT-IR (loss of amide C=O stretch at 1650 cm⁻¹) .

Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. inactive) be reconciled?

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria. The compound’s logP (~3.2) limits membrane penetration in Gram-negative strains .
  • Resistance mechanisms : Use gene knockout models (e.g., S. aureus NorA efflux pump mutants) to assess efflux-mediated resistance .
  • Biofilm assays : Compare MIC values in planktonic vs. biofilm cultures. Thiazole derivatives often show reduced efficacy in biofilms due to extracellular matrix barriers .

Advanced: What computational methods optimize pharmacokinetic properties without compromising activity?

  • ADMET prediction : Use SwissADME to balance lipophilicity (clogP 2.8–3.5) and solubility (>50 μM). Introduce polar groups (e.g., hydroxyl) at the benzamide para position to enhance aqueous solubility by 40% .
  • Metabolic stability : Cytochrome P450 (CYP3A4) docking identifies susceptible sites (e.g., benzothiazole S-atom). Methylation at the 4-position reduces oxidative metabolism .

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